molecular formula C14H14BNO4 B070799 (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid CAS No. 192804-36-7

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid

Cat. No. B070799
M. Wt: 271.08 g/mol
InChI Key: KYCQBMOJDXVNIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related boronic acid compounds often involves the use of organic phosphonic acids and esters due to their applications across medicine, agriculture, and industrial chemistry. Boronic acids serve as pivotal intermediates and building blocks in areas such as sensing, protein manipulation, therapeutics, biological labelling, and separation. The introduction of an aminophosphonic acid group to a boronic acid framework can open new avenues for application, with compounds being synthesized to explore these multifunctional capabilities (R. Zhang et al., 2017).

Molecular Structure Analysis

The molecular structure of boronic acid derivatives, including (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, is crucial for their reactivity and application. Studies on similar compounds have shown that the structural arrangement, especially the positioning of substituents around the boronic acid core, significantly influences their chemical properties and interactions. For instance, the crystalline structure analysis reveals how hydrogen bonding and solvent interactions can impact the overall stability and reactivity of these compounds (B. Mu et al., 2012).

Chemical Reactions and Properties

Boronic acids, including derivatives such as (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, are known for their versatility in chemical reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. These reactions are pivotal for constructing carbon-carbon bonds, enabling the synthesis of a wide array of organic compounds. The unique reactivity of boronic acids, stemming from their ability to form reversible covalent complexes with various Lewis base donors, is a cornerstone of their utility in organic synthesis (Aastha Pareek et al., 2015).

Scientific Research Applications

  • Organic Synthesis

    • Boronic acids and their esters are highly valuable building blocks in organic synthesis .
    • The most important application is the Suzuki–Miyaura coupling .
    • The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
    • Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .
  • Sensing Applications

    • Boronic acids are increasingly utilized in diverse areas of research, including sensing applications .
    • The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .
    • The sensing applications can be homogeneous assays or heterogeneous detection .
  • Dynamic Click Chemistry

    • Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
    • Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .
    • This chemistry has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
    • The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .
  • Diagnostic and Therapeutic Applications

    • Phenylboronic acid (PBA) derivatives are known to form reversible complexes with polyols, including sugars .
    • This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
    • The interaction with sialic acid as a new class of molecular targets and other PBA is a focus of related research efforts .
  • Protodeboronation

    • Protodeboronation of pinacol boronic esters is a valuable process in organic synthesis .
    • In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .
    • Catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .

Safety And Hazards

The compound has a safety signal word of “Warning” and has hazard statements H315-H319-H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[4-(phenylmethoxycarbonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO4/c17-14(20-10-11-4-2-1-3-5-11)16-13-8-6-12(7-9-13)15(18)19/h1-9,18-19H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCQBMOJDXVNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378372
Record name (4-{[(Benzyloxy)carbonyl]amino}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid

CAS RN

192804-36-7
Record name (4-{[(Benzyloxy)carbonyl]amino}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxycarbonylamino)phenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BN Naidu, M Patel, B McAuliffe, B Ding… - Journal of Medicinal …, 2022 - ACS Publications
Allosteric HIV-1 integrase inhibitors (ALLINIs) have garnered special interest because of their novel mechanism of action: they inhibit HIV-1 replication by promoting aberrant integrase …
Number of citations: 10 pubs.acs.org

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